molecular formula C20H12Cl2O2 B3049836 1,4-Bis(4-chlorobenzoyl)benzene CAS No. 22198-42-1

1,4-Bis(4-chlorobenzoyl)benzene

Cat. No.: B3049836
CAS No.: 22198-42-1
M. Wt: 355.2 g/mol
InChI Key: UJOJIBQOYNBSPY-UHFFFAOYSA-N
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Description

1,4-Bis(4-chlorobenzoyl)benzene is an organic compound with the molecular formula C20H12Cl2O2. It is characterized by a central benzene ring substituted with two 4-chlorobenzoyl groups at the 1 and 4 positions. This compound is known for its applications in various fields, including material science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(4-chlorobenzoyl)benzene can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of terephthaloyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at elevated temperatures, around 130°C, and requires a reaction time of several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(4-chlorobenzoyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorobenzoyl groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,4-Bis(4-chlorobenzoyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

[4-(4-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H12Cl2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOJIBQOYNBSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176733
Record name 1,4-Bis(4-chlorobenzoyl)benzene
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Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22198-42-1
Record name 1,1′-(1,4-Phenylene)bis[1-(4-chlorophenyl)methanone]
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Record name 1,4-Bis(4-chlorobenzoyl)benzene
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Record name 1,4-Bis(4-chlorobenzoyl)benzene
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Record name 1,4-bis(4-chlorobenzoyl)benzene
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Record name 1,4-Bis(4-chlorobenzoyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 1,4-Bis(4-chlorobenzoyl)benzene?

A1: this compound can be synthesized via two main routes:

  • Nucleophilic Substitution: This method utilizes chlorobenzene and terephthaloyl chloride (TPC) to first obtain this compound [, ]. Subsequent reaction with sodium phenate in N-methyl-2-pyrrolidone (NMP) yields the desired product [].
  • Electrophilic Substitution: This approach involves a Friedel-Crafts acylation reaction between terephthaloyl chloride (TPC) and diphenylether (DPE) in the presence of aluminium trichloride (AlCl3) as a catalyst [].

Q2: How is the structure of this compound confirmed?

A2: Various analytical techniques are employed to characterize the structure of this compound, including:

  • Fourier-transform infrared spectroscopy (FT-IR): Provides information about the functional groups present in the molecule [, , ].
  • Proton nuclear magnetic resonance spectroscopy (1H NMR): Confirms the proton environments and verifies the molecule's structure [, , ].
  • Melting point determination: Verifies the purity and identity of the compound by comparing the experimental melting point to literature values [].
  • Wide-angle X-ray diffraction (WAXD): Reveals the crystalline structure of the compound [].
  • Scanning electron microscopy (SEM): Provides information about the morphology and surface characteristics of the compound [].
  • Differential scanning calorimetry (DSC): Determines the thermal transitions, such as glass transition temperature (Tg) and melting point (Tm) [, ].

Q3: What are the applications of this compound in polymer synthesis?

A3: this compound is a crucial monomer for synthesizing various high-performance polymers, including:

  • Poly(ether ketone ketone)s (PEKKs): These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, automotive, and electronics industries [, , , ].
  • Sulfonated poly(phthalazinone ether ketone ketone)s (SPPEKKs): These polymers exhibit promising properties for proton exchange membranes in fuel cell applications due to their high proton conductivity, good oxidative stability, and excellent mechanical properties [].

Q4: How does the structure of this compound impact the properties of the resulting polymers?

A4: The presence of the two chlorobenzoyl groups in this compound significantly influences the properties of the resulting polymers:

  • High Glass Transition Temperature (Tg): The rigid, aromatic structure of the monomer contributes to the high Tg of PEKKs, making them suitable for high-temperature applications [, ].
  • Crystallinity: The symmetrical structure of this compound can promote polymer chain packing, leading to increased crystallinity and enhanced mechanical properties in PEKKs [].
  • Solubility: The chlorine atoms in this compound can influence the solubility of the resulting polymers in various solvents []. By adjusting the reaction conditions and using different co-monomers, the solubility of the polymers can be tailored for specific applications.

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